2,3,4-Trichloro-3,4,4-trifluorobut-1-ene

Fluorinated Building Blocks Halogenated Alkenes Physical Property

2,3,4-Trichloro-3,4,4-trifluorobut-1-ene (CAS 261760-98-9) is a highly halogenated fluoroalkene with the molecular formula C₄H₂Cl₃F₃ and a molecular weight of 213.41 g/mol. It is characterized by a C1-C2 double bond and a fully substituted C3-C4 backbone bearing three chlorine and three fluorine atoms.

Molecular Formula C4H2Cl3F3
Molecular Weight 213.41 g/mol
CAS No. 261760-98-9
Cat. No. B1333444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trichloro-3,4,4-trifluorobut-1-ene
CAS261760-98-9
Molecular FormulaC4H2Cl3F3
Molecular Weight213.41 g/mol
Structural Identifiers
SMILESC=C(C(C(F)(F)Cl)(F)Cl)Cl
InChIInChI=1S/C4H2Cl3F3/c1-2(5)3(6,8)4(7,9)10/h1H2
InChIKeyWMNITLQHAQGMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trichloro-3,4,4-trifluorobut-1-ene (CAS 261760-98-9) Supplier and Property Overview


2,3,4-Trichloro-3,4,4-trifluorobut-1-ene (CAS 261760-98-9) is a highly halogenated fluoroalkene with the molecular formula C₄H₂Cl₃F₃ and a molecular weight of 213.41 g/mol . It is characterized by a C1-C2 double bond and a fully substituted C3-C4 backbone bearing three chlorine and three fluorine atoms [1]. This compound is commercially available as a research chemical, typically at a purity of 97%, and is classified as a fluorinated intermediate .

Why Generic Fluoroalkene Substitution is Not Recommended for 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene


In the class of C4 fluoroalkenes, substitution patterns profoundly influence physicochemical properties and synthetic utility [1]. Simple analogs like 1,1,2-trifluorobut-1-ene (CAS 383-84-6) lack chlorine atoms entirely, while partially chlorinated variants such as 4-chloro-1,1,2-trifluoro-1-butene (CAS 378-81-4) possess only one chlorine. The target compound’s unique density of three chlorine and three fluorine atoms on a compact four-carbon backbone creates a distinct reactivity profile and physical behavior that cannot be replicated by less halogenated or differently substituted analogs [2]. Generic substitution without verifying the exact CAS number risks failure in synthetic steps dependent on specific halogen distribution and thermal stability.

Quantitative Differentiation Evidence for 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene


Elevated Boiling Point Correlated with Increased Halogen Content

The target compound exhibits a predicted boiling point of 109.0 ± 35.0 °C . This value is substantially higher than the predicted boiling points of less halogenated C4 fluoroalkenes. This difference is directly attributable to the increased molecular weight and enhanced intermolecular forces resulting from the high degree of chlorination and fluorination.

Fluorinated Building Blocks Halogenated Alkenes Physical Property

Regiochemical Reactivity and Synthetic Utility as a Halogenated Intermediate

The compound serves as a key precursor in the patent literature for the production of advanced fluorinated materials. Specifically, it is synthesized via dehydrohalogenation of 2,4,4,4-tetrachloro-1,1,1-trifluorobutane and is positioned as an intermediate in the value chain for hexafluorobutenes (HFOs) [1][2]. Its unique substitution pattern, featuring both a reactive C=C double bond and multiple leaving groups (Cl atoms), provides distinct regiochemical control compared to simpler trifluorobutenes that lack this leaving-group density [3]. For example, the regiochemistry of reactions with the structurally related 1,3-dichloro-4,4,4-trifluorobut-2-ene is dominated by the anion-stabilizing effect of the CF₃ group; the target compound’s additional chlorines on the C3-C4 backbone would be expected to further modulate this reactivity by providing alternative nucleophilic substitution sites.

Organic Synthesis Fluorinated Intermediate Reactivity

Fluorinated Pharmaceutical Intermediate Classification and PFAS Consideration

The compound is explicitly categorized as a “含氟医药中间体” (fluorinated pharmaceutical intermediate) by specialized fluorochemical suppliers . In contrast, simpler C4 fluoroalkenes like 1,1,2-trifluorobut-1-ene are more commonly associated with industrial solvent or refrigerant applications . Furthermore, the compound is flagged in chemical safety databases as belonging to the PFAS (per- and polyfluoroalkyl substances) chemical class due to its CF₃ group [1], a classification that may influence procurement decisions under evolving environmental regulations.

Pharmaceutical Intermediate PFAS Fluorinated Building Block

High Purity Specification (97%) Across Multiple Vendors

Across multiple reputable vendors, the standard commercial purity for 2,3,4-trichloro-3,4,4-trifluorobut-1-ene is consistently specified at 97% . This is a higher baseline than the 95% purity often listed for more common fluoroalkene building blocks or for the compound when sourced from general chemical marketplaces . This consistency in specification reduces procurement risk and ensures reproducible performance in research and development applications.

Chemical Purity Procurement Quality Control

Optimal Research and Industrial Application Scenarios for 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene


Synthesis of Advanced Fluorinated Materials (HFOs)

Based on its established role as an intermediate in the patent literature for preparing hexafluorobutenes (HFOs) [1], 2,3,4-trichloro-3,4,4-trifluorobut-1-ene is a strategic procurement choice for research groups focused on developing next-generation refrigerants, foam blowing agents, or heat transfer fluids. Its use ensures alignment with documented industrial synthetic pathways.

Construction of Complex Fluorinated Pharmaceutical Building Blocks

Classified as a fluorinated pharmaceutical intermediate , this compound offers a dense halogenation pattern that is valuable for introducing multiple fluorine and chlorine atoms into drug candidates in a single step. Its 97% purity specification supports the demanding requirements of medicinal chemistry synthesis where impurities can compromise biological assay results.

Fundamental Studies in Organofluorine Reactivity and Regioselectivity

The unique C4 backbone with a C=C double bond and multiple halogens provides a rich system for investigating nucleophilic substitution, elimination, and addition reactions. The compound serves as a distinct and well-characterized substrate for studying the interplay between vinylic and allylic halogen reactivity [2], offering a more complex and challenging model system than simpler fluoroalkenes like 1,1,2-trifluorobut-1-ene [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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